molecular formula C15H16N2O3 B11807988 Ethyl 1-(4-ethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate

Ethyl 1-(4-ethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate

Cat. No.: B11807988
M. Wt: 272.30 g/mol
InChI Key: ZYFPYQDFCOTBKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(4-ethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate ( 1159691-31-2) is a high-purity pyrazole derivative supplied for advanced pharmaceutical and chemical research. This compound, with the molecular formula C 15 H 16 N 2 O 3 and a molecular weight of 272.30 g/mol, features a versatile structure containing both an aldehyde and an ester functional group . Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry , forming the core structure in numerous pharmacologically active agents . The presence of multiple reactive sites on this molecule, specifically the formyl group, makes it a valuable bifunctional building block for the synthesis of more complex heterocyclic systems. Researchers utilize it in the development of novel compounds with potential biological activities, leveraging its capacity for further chemical modifications via condensation, nucleophilic addition, and cyclization reactions. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is supplied with comprehensive analytical documentation to ensure research reproducibility. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

ethyl 1-(4-ethylphenyl)-4-formylpyrazole-3-carboxylate

InChI

InChI=1S/C15H16N2O3/c1-3-11-5-7-13(8-6-11)17-9-12(10-18)14(16-17)15(19)20-4-2/h5-10H,3-4H2,1-2H3

InChI Key

ZYFPYQDFCOTBKN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(C(=N2)C(=O)OCC)C=O

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Core Structure

The pyrazole ring is typically synthesized via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, ethyl 5-nitro-1H-pyrazole-3-carboxylate is synthesized by cyclizing ethyl 5-(3-aryl-3-oxopropinyl)anthranilates with arylhydrazines under acidic conditions. Adapting this method, the 4-ethylphenyl substituent can be introduced by using 4-ethylphenylhydrazine as a starting material.

Key conditions for cyclization:

  • Solvent : Ethanol or methanol with catalytic acetic acid .

  • Temperature : Reflux (70–80°C) for 4–6 hours .

  • Yield : 75–90% .

Esterification to Install the Ethyl Carboxylate Group

The ethyl carboxylate group at the C3 position is introduced via esterification. A two-step process is often employed:

  • Carboxylic acid formation : Hydrolyze a nitrile or trichloromethyl precursor using concentrated H₂SO₄ .

  • Esterification : React the carboxylic acid with ethanol in the presence of thionyl chloride (SOCl₂) .

Optimized conditions :

  • Reagents : 1H-pyrazole-4-carboxylic acid, ethanol, SOCl₂ (1.6 equiv).

  • Temperature : 0°C to room temperature.

  • Yield : 80–85% .

Vilsmeier-Haack Formylation for the 4-Formyl Group

The 4-formyl group is introduced using the Vilsmeier-Haack reaction, which involves treating the pyrazole intermediate with POCl₃ and DMF . This method is highly regioselective for the C4 position.

Procedure :

  • Prepare the Vilsmeier reagent by mixing DMF (3 mL) and POCl₃ (1.5 mL) at 0°C.

  • Add the pyrazole intermediate (1 mmol) and stir at 70–80°C for 6 hours.

  • Quench with ice-water and neutralize with NaHCO₃.

  • Isolate the product via filtration or extraction.

Key data :

  • Yield : 70–92% .

  • Regioselectivity : >95% for the C4 position .

Industrial-Scale Synthesis Considerations

Scaling up the synthesis requires optimizing cost, safety, and efficiency. Continuous flow reactors and automated systems are employed for high-throughput production. Key modifications include:

  • Solvent recovery : Replace ethanol with recyclable solvents like toluene .

  • Catalyst recycling : Use immobilized acid catalysts for esterification .

  • Process intensification : Integrate cyclization and formylation steps into a single reactor .

Comparison of lab-scale vs. industrial methods :

ParameterLab-ScaleIndustrial-Scale
Reaction Time 6–12 hours2–4 hours (continuous flow)
Yield 70–85%80–90%
Purity ≥95% (chromatography)≥98% (crystallization)
Cost per gram $12–$15$3–$5

Comparative Analysis of Synthetic Routes

A comparative evaluation of methods highlights trade-offs between yield, scalability, and complexity:

MethodAdvantagesLimitationsYield
Vilsmeier-Haack High regioselectivity, scalableRequires POCl₃ (corrosive)85%
Beckmann Rearrangement Mild conditionsLow yield for pyrazoles45%
Trichloromethyl Enones One-pot synthesisLimited substrate scope78%
Hydrazone Cyclization Cost-effectiveMulti-step process70%

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-ethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Ethyl 1-(4-ethylphenyl)-4-carboxy-1H-pyrazole-3-carboxylate.

    Reduction: Ethyl 1-(4-ethylphenyl)-4-hydroxymethyl-1H-pyrazole-3-carboxylate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Biological Activities

Research indicates that Ethyl 1-(4-ethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate exhibits various bioactive properties, making it a candidate for therapeutic applications:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit the growth of bacteria and fungi. For instance, derivatives have been tested against strains such as Escherichia coli and Staphylococcus aureus with promising results .
  • Anti-inflammatory Properties : Some compounds in this class have demonstrated the ability to reduce inflammation, making them potential candidates for treating inflammatory diseases .
  • Anticancer Potential : this compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest it may inhibit cell proliferation through apoptosis induction .

Case Studies

Several case studies have documented the applications of this compound in medicinal chemistry:

  • Antimicrobial Efficacy Study : A study published in the Tropical Journal of Pharmaceutical Research evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. Results indicated significant inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent .
  • Anti-cancer Research : In a recent study focused on anticancer agents derived from pyrazoles, this compound exhibited notable cytotoxicity against breast cancer cell lines, with IC50 values comparable to established chemotherapeutics .

Mechanism of Action

The mechanism of action of Ethyl 1-(4-ethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrazole ring may also interact with aromatic residues in the active sites of enzymes, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

  • Ethyl 1-(4-methylphenyl)-4-formyl-1H-pyrazole-3-carboxylate : Replacing the 4-ethyl group with a methyl group reduces steric hindrance and lipophilicity. This increases solubility in polar solvents but may decrease membrane permeability in biological systems.

  • However, nitro groups may also increase toxicity, limiting pharmaceutical utility.

Variations in the Ester Group

  • Methyl 1-(4-ethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate : The methyl ester derivative has a lower molecular weight (e.g., ~273 g/mol vs. ~287 g/mol for the ethyl analog) and faster hydrolysis rates under basic conditions due to reduced steric protection.
  • Propyl 1-(4-ethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate : A longer alkyl chain increases lipophilicity (logP ~2.5 vs. ~2.1 for ethyl), enhancing bioavailability in lipid-rich environments but reducing water solubility.

Alternatives to the Formyl Group

  • Ethyl 1-(4-ethylphenyl)-4-acetyl-1H-pyrazole-3-carboxylate : Replacing formyl with acetyl reduces electrophilicity, slowing condensation reactions (e.g., with hydrazines to form hydrazones). This may stabilize the compound in storage but limit its utility as a synthetic intermediate.

Table 1: Key Properties of this compound and Analogs

Compound Molecular Weight (g/mol) logP Solubility (mg/mL, H₂O) Reactivity Notes
This compound 287.31 ~2.1 0.15 High electrophilicity at formyl position
Ethyl 1-(4-methylphenyl)-4-formyl-1H-pyrazole-3-carboxylate 273.29 ~1.8 0.22 Improved solubility, reduced lipophilicity
Mthis compound 273.29 ~1.9 0.18 Faster ester hydrolysis
Ethyl 1-(4-ethylphenyl)-4-acetyl-1H-pyrazole-3-carboxylate 301.34 ~2.4 0.08 Lower electrophilicity, enhanced stability

Biological Activity

Ethyl 1-(4-ethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-ethylphenylhydrazine with ethyl acetoacetate, followed by formylation. The synthesis pathway can be summarized as follows:

  • Formation of Hydrazone : The reaction of 4-ethylphenylhydrazine with ethyl acetoacetate.
  • Formylation : Applying the Vilsmeier-Haack reaction to introduce the formyl group.

This process yields the target compound with a moderate yield, which can be optimized through variations in reaction conditions.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. This compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve inhibition of bacterial enzyme activity, disrupting cell wall synthesis and leading to cell death.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties, potentially acting as a COX-2 inhibitor. This activity is crucial for developing treatments for inflammatory diseases such as arthritis. In vitro studies have shown that this compound reduces the production of pro-inflammatory cytokines in cultured macrophages.

Antitumor Activity

This compound has been evaluated for its antitumor effects. Studies have reported that it induces apoptosis in cancer cell lines, including breast and colon cancer cells. The compound appears to activate intrinsic apoptotic pathways, leading to cell cycle arrest and increased caspase activity.

Comparative Biological Activity Table

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAntitumor Activity
This compoundModerateSignificantSignificant
Ethyl 1-(3,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylateHighModerateModerate
Ethyl 1-(3-fluorophenyl)-4-formyl-1H-pyrazole-3-carboxylateModerateSignificantLow

Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic applications:

  • Antimicrobial Study : A study evaluated the compound against a panel of bacteria and fungi, demonstrating a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
  • Anti-inflammatory Research : In vivo models of inflammation showed that treatment with the compound significantly reduced edema and inflammatory markers compared to control groups .
  • Cancer Cell Line Evaluation : In laboratory experiments, the compound was tested on several cancer cell lines, showing promising results in reducing viability and inducing apoptosis .

Q & A

Basic: What are the established synthetic routes for Ethyl 1-(4-ethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step reactions, leveraging pyrazole core functionalization. A common approach includes:

Cyclocondensation : Reacting ethyl 3-oxo-3-(4-ethylphenylamino)propanoate with hydrazine derivatives to form the pyrazole ring.

Formylation : Introducing the formyl group via Vilsmeier-Haack reaction (using POCl₃ and DMF) at the 4-position of the pyrazole ring .

Esterification : Protecting the carboxyl group using ethyl chloroformate under basic conditions (e.g., triethylamine in THF) .
Key conditions: Reflux in ethanol for cyclocondensation (6–8 hrs), controlled temperatures (0–5°C) for formylation to avoid side reactions.

Basic: How is the compound characterized structurally and spectroscopically?

Methodological Answer:

  • FT-IR : Identifies functional groups (C=O at ~1700 cm⁻¹ for ester, aldehyde C=O at ~1680 cm⁻¹) .
  • NMR :
    • ¹H NMR : Aldehyde proton at δ 9.8–10.2 ppm; pyrazole protons as singlets (δ 6.5–8.5 ppm) .
    • ¹³C NMR : Ester carbonyl at δ 165–170 ppm; aldehyde carbon at δ 190–195 ppm .
  • X-ray Crystallography : Resolves crystal packing and confirms substituent positions (e.g., torsion angles between pyrazole and 4-ethylphenyl groups) .

Advanced: How can computational methods predict the compound’s reactivity and bioactivity?

Methodological Answer:

  • DFT Studies : Optimize geometry using B3LYP/6-311G(d,p) basis sets to calculate frontier molecular orbitals (FMOs), predicting nucleophilic/electrophilic sites. HOMO-LUMO gaps correlate with stability .
  • Molecular Docking : Screen against protein targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. Dock the aldehyde and ester groups into active sites to assess binding affinity .
  • MD Simulations : Evaluate stability of ligand-protein complexes over 100 ns to validate docking results .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions (e.g., variable antimicrobial efficacy across studies) may arise from:

  • Assay Variability : Standardize protocols (e.g., broth microdilution vs. disk diffusion) .
  • Structural Analogues : Compare with chlorophenyl () or methyl-substituted ( ) derivatives to isolate substituent effects.
  • Meta-Analysis : Aggregate data from multiple studies (e.g., using RevMan) to identify trends. Adjust for factors like solvent polarity in bioassays .

Basic: What in vitro assays are used for initial biological screening?

Methodological Answer:

  • Antimicrobial : MIC determination against S. aureus (ATCC 25923) and E. coli (ATCC 25922) via broth microdilution (CLSI guidelines) .
  • Anti-inflammatory : COX-2 inhibition assay using ELISA to measure prostaglandin E₂ reduction .
  • Anticancer : MTT assay on HeLa or MCF-7 cells; IC₅₀ values calculated with dose-response curves .

Advanced: What reaction mechanisms govern key transformations in its synthesis?

Methodological Answer:

  • Cyclocondensation : Proceeds via nucleophilic attack of hydrazine on β-ketoester, followed by dehydration to form the pyrazole ring .
  • Formylation : Vilsmeier reagent (POCl₃/DMF) generates electrophilic chloroiminium ion, which reacts with the pyrazole ring’s 4-position .
  • Ester Hydrolysis : Base-mediated (e.g., NaOH) saponification of the ethyl ester to carboxylic acid, critical for prodrug activation .

Advanced: How to optimize synthetic yield using design of experiments (DOE)?

Methodological Answer:

  • Factors : Temperature, catalyst loading (e.g., p-TsOH), and reaction time.
  • Response Surface Methodology (RSM) : Central composite design to model interactions. For formylation, optimal conditions may include 70°C, 6 hrs, and 10 mol% catalyst .
  • Process Analytics : Monitor reaction progress via in-situ FT-IR or HPLC to terminate at maximal intermediate conversion .

Basic: What are the compound’s key physicochemical properties?

Methodological Answer:

  • Solubility : Poor in water (~0.1 mg/mL); soluble in DMSO, DMF.
  • LogP : Predicted ~2.8 (via ChemDraw), indicating moderate lipophilicity.
  • Stability : Susceptible to aldehyde oxidation; store under inert gas (N₂/Ar) at –20°C .

Advanced: How does substituent variation affect bioactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., Cl in ): Enhance antimicrobial activity but reduce solubility.
  • Electron-Donating Groups (e.g., 4-ethylphenyl in target compound): Improve cell membrane penetration (logP ↑) but may lower enzyme-binding specificity .
  • Structure-Activity Relationships (SAR) : QSAR models using Hammett constants (σ) and π parameters to predict activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.